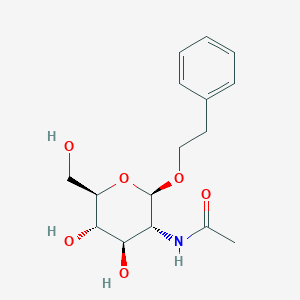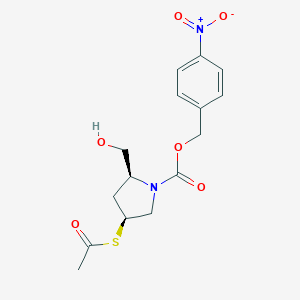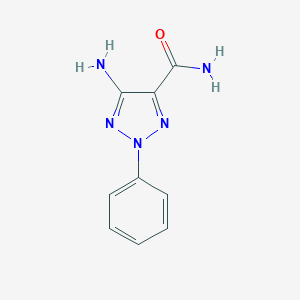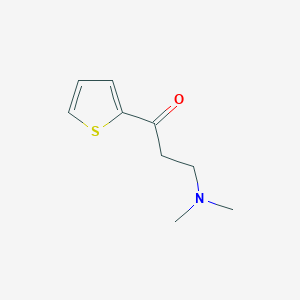
2-Bromo-5,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,6-dimethylnicotinonitrile (2-Br-5,6-DMNN) is a versatile organic compound that has been studied extensively for its applications in organic synthesis and medicinal chemistry. It is a brominated derivative of 5,6-dimethylnicotinonitrile, a cyclic nitrile that is widely used in the synthesis of pharmaceuticals and in the development of new drug candidates. 2-Br-5,6-DMNN is used in a variety of chemical reactions, including amination, alkylation, and halogenation. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
Synthesis Techniques and Applications
Advanced Synthesis Methods : Innovative synthesis methods for brominated compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been developed to facilitate further advancements in pharmaceutical and chemical research. These methods involve complex reactions and are characterized by their kinetics and thermodynamics, indicating the intricate processes required to produce such compounds and their potential applications in developing new drugs and biological agents (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antifolate Synthesis : Brominated nicotinonitriles serve as key intermediates in the synthesis of lipophilic antifolates like piritrexim, showcasing their role in creating potent compounds for cancer therapy. The synthesis involves palladium(0)-catalyzed cross-coupling reactions, highlighting the chemical versatility and significance of brominated nicotinonitriles in medicinal chemistry (Chan & Rosowsky, 2005).
Heterocyclic Compound Synthesis : The reactivity of brominated precursors in creating heterocyclic compounds, such as thiazole derivatives, is crucial for developing new materials with potential applications in fungicides and other agricultural chemicals. This application demonstrates the role of brominated nicotinonitriles in synthesizing complex molecules with specific biological activities (Bashandy, Abdelall, & El-Morsy, 2008).
特性
IUPAC Name |
2-bromo-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTLTCYYIULTID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342566 |
Source


|
| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethylnicotinonitrile | |
CAS RN |
113124-06-4 |
Source


|
| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














